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Compound of Interest

Compound Name: 4-iodo-N,N-dimethyl-3-nitroaniline
CAS No.: 105752-05-4
Cat. No.: B012361
Get Quote
. J

Executive Summary & Compound Profile

Target Compound: 4-lodo-N,N-dimethyl-3-nitroaniline CAS Registry Number: 105752-05-4
Core Application: Intermediate in the synthesis of azo dyes, pharmaceutical precursors, and
high-performance polymers.

This guide addresses the physicochemical characterization of 4-iodo-N,N-dimethyl-3-
nitroaniline, a tri-substituted benzene derivative. Unlike common reagents, this compound
lacks a widely standardized melting point in commercial catalogs due to its status as a
specialized research intermediate.

Critical Insight for Researchers: The melting point (MP) of this compound is highly sensitive to
isomeric purity. The synthesis typically involves the iodination of N,N-dimethyl-3-nitroaniline.
Consequently, the observed MP is often a depression of the theoretical value due to the
presence of unreacted precursor (MP ~60°C) or regiochemical isomers (e.g., 2-iodo or 6-iodo
variants).
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Expected Melting Point Range: Based on structural analogs and the heavy-atom effect, the
pure crystalline solid typically exhibits a melting transition in the range of 78°C — 85°C
(estimated), significantly higher than its non-iodinated precursor but lower than its para-nitro
isomers due to steric crowding between the ortho-nitro and iodo substituents.

Physical Properties Matrix: Comparative Analysis

To validate your sample, compare your experimental data against these confirmed structural
analogs. A melting point below 65°C strongly suggests contamination with the starting material.

CAS No.[1][2] Melting Point Diagnostic

Compound Structure
[3] (°C) Note
Primary
N,N-Dimethyl-3- Contaminant.
] B Parent Precursor  619-31-8 59 -61°C
nitroaniline Lowers MP of
target.
Reference for
4-lodo-N,N-

Non-Nitro Analog  698-70-4 79 — 80°C lodine's impact

dimethylaniline ]
on lattice energy.

_ High MP due to
N,N-Dimethyl-4- Isomer (Para-

) - ) 100-23-2 163 - 164°C symmetry/resona
nitroaniline Nitro)
nce.
4-Bromo-N,N- Shows halogen
) - Bromo Analog 586-77-6 53 -55°C
dimethylaniline trend (I > Br).

Experimental Protocol: Synthesis &
Characterization Workflow

This protocol outlines the validation of the compound synthesized via the electrophilic
iodination of N,N-dimethyl-3-nitroaniline.

Phase 1: Synthesis Logic (Regioselectivity)
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The starting material, N,N-dimethyl-3-nitroaniline, directs incoming electrophiles (I*) to the para
position relative to the strongly activating dimethylamino group.

e Activating Group: -N(CHs)2 (Strong ortho/para director).
e Deactivating Group: -NO2 (Meta director).

o Result: The 4-position is reinforced by both groups (Para to amine, Ortho to nitro), making it
the primary site of substitution.

Phase 2: Melting Point Determination Protocol

Objective: Determine purity via capillary melting point depression analysis.
e Sample Preparation:

o Dry the crude solid in a vacuum desiccator over P20s for 4 hours to remove solvent
residues (solvent inclusion can depress MP by 2-5°C).

o Grind a small amount (5 mg) into a fine powder.
e Loading:

o Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping the tube on a
hard surface.

o Measurement (Ramp Rate):
o Fast Ramp: Heat rapidly to 50°C.
o Slow Ramp: Decrease heating rate to 1°C/min starting at 55°C.

o Note: If the sample begins to "sweat" or sinter below 60°C, it likely contains >5%
unreacted starting material.

e Observation:

o Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
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o Arange >2°C indicates impurity.
Phase 3: Purification (If MP < 75°C)
If the measured MP is low, recrystallization is required.
e Solvent System: Ethanol/Water (9:1) or Methanol.[4]

o Procedure: Dissolve in hot ethanol, filter while hot to remove inorganic salts (iodinating

agents), and cool slowly to 4°C.

Diagnhostic Workflow Diagram

The following logic flow details the decision-making process for validating the compound's

identity and purity.
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Crude Product Isolated

Step 1: Capillary Melting Point
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Step 2: 1H NMR Validation
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Click to download full resolution via product page

Figure 1: Decision tree for the purification and validation of 4-iodo-N,N-dimethyl-3-
nitroaniline based on thermal properties.
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Technical Discussion: The "Heavy Atom" Effect

Why does the melting point matter for this specific molecule?

 lodine vs. Nitro Interaction: The bulky iodine atom at the 4-position and the nitro group at the
3-position create significant steric strain. This forces the nitro group to rotate slightly out of
the plane of the benzene ring, reducing conjugation.

o Consequence: This disruption often prevents the melting point from reaching the high
values seen in symmetric isomers like 4-nitro-N,N-dimethylaniline (163°C).

» Purity Marker: Because the iodination reaction is reversible or can yield poly-iodinated
byproducts, the MP serves as a rapid "Go/No-Go" gauge before investing time in expensive
NMR or HPLC analysis. A sharp melting point is the hallmark of a clean electrophilic
substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Characterization Guide: 4-lodo-N,N-dimethyl-
3-nitroaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012361/docs#technical-characterization-guide-4-
iodo-n-n-dimethyl-3-nitroaniline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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